Maneb

描述

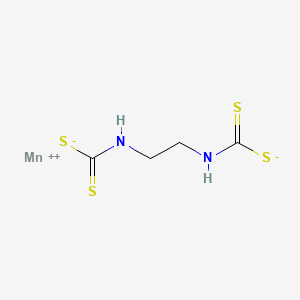

Structure

3D Structure of Parent

属性

Key on ui mechanism of action |

Ethylenebisdithiocarbamates (EBDCs) maneb and zineb are widely used fungicides the final metabolite of which is ethylenethiourea (ETU). EBDCs distort the humoral activity of the thyroid gland, and ETU is especially active in this respect. Male Wistar rats were exposed either to exogenous (100 ng ip) or endogenous (+4 degrees C) TRH stimulation. ETU (100-500 mg/kg ip) caused no changes in serum TSH levels whereas zineb (70-500 mg/kg ip) significantly decreased the bursts induced by cold or exogenous TRH. Maneb (20-200 mg/kg ip) significantly decreased the cold-induced TSH response while it had no effect on the TRH-stimulated TSH secretion. None of the agents caused significant changes in serum T3 or T4 levels. It seems that maneb, and zineb, but not ETU, inhibit rat TSH secretion through an action on the endogenous TRH at the hypothalamic or pituitary level. The mechanism behind this action may be the inhibition of dopamine-beta-hydroxylase. |

|---|---|

CAS 编号 |

12427-38-2 |

分子式 |

C4H6MnN2S4 |

分子量 |

265.3 g/mol |

IUPAC 名称 |

manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate |

InChI |

InChI=1S/C4H8N2S4.Mn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 |

InChI 键 |

YKSNLCVSTHTHJA-UHFFFAOYSA-L |

杂质 |

Many commercial ethylenebisdithiocarbamate samples, including Maneb, contain ethylenethiourea ... The initial ethylenethiourea content in specific formulations of 'Maneb, 80%' varied between 0.05 and 1.26%; after 39 days of storage ethylenethiourea levels varied between 0.58 and 14.54%. |

SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |

手性 SMILES |

C(CN=C(S)[S-])N=C(S)[S-].[Mn+2] |

规范 SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Mn+2] |

外观 |

Solid powder |

颜色/形态 |

Yellow powder; crystals from alcohol Brown powde |

密度 |

1.92 at 25 °C/4 °C 1.92 g/cm³ Relative density (water = 1): 1.92 |

闪点 |

138 °C o.c. |

熔点 |

200 °C (decomposes) 392°F |

其他CAS编号 |

12427-38-2 |

物理描述 |

Maneb is a yellow powder or crystalline solid. It is denser than water. Contact may irritate skin, eyes and mucous membranes. It may be toxic by ingestion. Likely to generate heat spontaneously upon exposure to air or water. May be sufficient to ignite the material. Maneb is used as a fungicide. Formulations of Maneb include mixing it with many other chemicals such as sulfur, zinc oxide and others to desensitize it. This is done to make it easer for application. YELLOW POWDER OR CRYSTALS. GREYISH-YELLOW POWDER. Yellow powder or crystalline solid. |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Stable under ordinary storage conditions but decomposes more or less rapidly when exposed to moisture or to acids. In presence of moisture decomposition proceeds as in nabam with formation of polymeric ethylene thiuram monosulfide. ... The biological activity of the product remains practically unvaried for 2 yr under environmental conditions, provided the product is stored in its unopened & undamaged original containers, in shaded & possible well-aired places. Maneb is unstable to moisture and is hydrolyzed by acids and hot water. It decomposes at about 100 °C and may spontaneously decompose vigorously when stored in bulk. Stable to light. Decomposes on prolonged exposure to air or moisture. |

溶解度 |

Soluble in chloroform, pyridine Practically insoluble in common organic solvents. Soluble in chelating agents (e.g. sodium salts of ethylenediaminetetraacetic acid) with the formation of complexes. In water, 6.0 mg/L at 25 °C Solubility in water: very poor Solubility in water: none |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Maneb; CR 3029; CR-3029; CR3029; F 10; F-10; F10; Farmaneb; Rhodianebe; Sopranebe; Tubothane; |

蒸汽密度 |

1.92 |

蒸汽压力 |

7.5X10-8 mm Hg at 25 °C Vapor pressure at 20 °C: negligible 7.5x10-8 mmHg |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Activity of Maneb

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Maneb, a polymeric manganese-containing dithiocarbamate fungicide. It details its chemical structure, methods of synthesis, fungicidal mechanism of action, and the well-documented pathways of its neurotoxicity, which are of significant interest in neurodegenerative disease research.

Chemical and Physical Properties

This compound, the common name for manganese ethylenebis(dithiocarbamate), is a coordination polymer. Due to its polymeric nature and insolubility in most common solvents, its structural elucidation has been challenging.[1][2] It is commercially available as a yellow powder with a faint odor.[3]

Identification and Structure

| Property | Value | Reference |

| IUPAC Name | manganese ethylenebis(dithiocarbamate) (polymeric) | [4] |

| CAS Name | [[2-[(dithiocarboxy)amino]ethyl]carbamodithioato]](2-)-κS,κS']manganese | [4] |

| CAS Number | 12427-38-2 | [5] |

| Molecular Formula | (C₄H₆MnN₂S₄)n | |

| Molecular Weight | 265.3 g/mol (monomer unit) | [5][6] |

| Canonical SMILES | S=C([S-])NCCNC1=[S][Mn+2][S-]1 | [5] |

| InChI Key | YKSNLCVSTHTHJA-UHFFFAOYSA-L | [5] |

Physicochemical Data

| Property | Value | Conditions | Reference |

| Appearance | Yellow powder | Ambient | [3] |

| Melting Point | Decomposes at 192-204 °C | Ambient Pressure | [5] |

| Density | 1.92 g/cm³ | 25 °C | [5] |

| Water Solubility | ~6 mg/L (practically insoluble) | Estimated | [3] |

| Vapor Pressure | Negligible | 20 °C | [3] |

Synthesis and Analysis

The synthesis of this compound is typically achieved by the aqueous precipitation reaction between the disodium salt of ethylenebis(dithiocarbamate) (nabam) and a water-soluble manganese(II) salt, such as manganese(II) sulfate or chloride.

Synthesis Workflow

The general workflow for the laboratory and industrial synthesis of this compound is depicted below. The initial step involves the formation of nabam from ethylenediamine and carbon disulfide, followed by the reaction with a manganese salt.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Synthesis

A reproducible method for synthesizing this compound involves the controlled precipitation from aqueous solutions. While specific patents detail industrial processes, a general laboratory protocol is as follows:

-

Nabam Solution Preparation : Prepare an aqueous solution of disodium ethylenebis(dithiocarbamate) (nabam). This can be synthesized by reacting ethylenediamine with carbon disulfide in the presence of sodium hydroxide.

-

Manganese Salt Solution : Prepare a separate aqueous solution of a manganese(II) salt, such as manganese(II) sulfate, in an equimolar amount to the nabam.

-

Precipitation : Add the manganese(II) salt solution to the stirred nabam solution at a controlled temperature (e.g., 25-35°C). A yellow precipitate of this compound will form immediately. Alternatively, both solutions can be added simultaneously to a vessel containing water (a "heel process") to ensure consistent particle formation.[7][8]

-

Agitation : Continue stirring the mixture for a short period (e.g., 10-15 minutes) to ensure the reaction goes to completion.[8]

-

Isolation : Isolate the this compound precipitate by filtration.

-

Washing : Wash the collected solid with deionized water to remove soluble byproducts, such as sodium sulfate.

-

Drying : Dry the final product under vacuum at a low temperature (e.g., 35-40°C) to yield this compound as a stable yellow powder.[8]

Experimental Protocol: Analytical Determination (OSHA Method 159)

This method is used for determining this compound concentrations in workplace air samples and relies on converting the insoluble polymer into a soluble anion for analysis by High-Performance Liquid Chromatography (HPLC).

-

Sample Collection : Air is drawn through a sampling cassette containing a mixed cellulose ester filter.

-

Extraction : The filter is extracted with an aqueous solution containing 5% L-cysteine and 5% ethylenediaminetetraacetic acid (EDTA) tetrasodium salt. The EDTA acts as a chelating agent, stripping the Mn²⁺ ions and releasing the soluble ethylenebis(dithiocarbamate) anion. Cysteine is used as a stabilizer. The solution is adjusted to pH 9.6.

-

Sample Preparation : Samples are sonicated for 60 minutes to ensure complete dissolution. Stock standards are prepared by dissolving weighed amounts of this compound in the same extraction solvent.

-

HPLC Analysis :

-

Mobile Phase : An aqueous solution of EDTA tetrasodium salt (e.g., 3.8 g/L) and sodium perchlorate (e.g., 8.4 g/L).

-

Detection : Analysis is performed by reverse-phase HPLC with a UV detector, typically at a wavelength of 286 nm.

-

Quantification : A calibration curve is generated from the analytical standards to quantify the this compound concentration in the samples.

-

Mechanism of Action

Fungicidal Activity

This compound's primary application is as a broad-spectrum, multi-site contact fungicide. Its mechanism of action is non-specific and involves the disruption of essential enzymatic functions within fungal cells.

-

Target : The ethylenebis(dithiocarbamate) ligand reacts with and inactivates the sulfhydryl (-SH) groups of amino acids, particularly cysteine, within a wide range of fungal enzymes and proteins.[4]

-

Consequence : This indiscriminate inactivation of enzymes disrupts critical cellular processes, including lipid metabolism, cellular respiration (specifically inhibiting the mitochondrial respiratory chain), and the production of ATP.[4][6] The multi-site nature of this activity is a key reason why fungal resistance to this compound has not been documented.[1]

Neurotoxic Activity

Epidemiological and toxicological studies have strongly linked this compound exposure to an increased risk of Parkinson's disease (PD)-like neurotoxicity.[5][9][10] The mechanism is multifactorial, involving both the manganese component and the dithiocarbamate ligand, leading to the selective degeneration of dopaminergic neurons.

Key pathways involved in this compound-induced neurotoxicity include:

-

Mitochondrial Dysfunction : this compound inhibits the mitochondrial respiratory chain, leading to decreased ATP production and cellular energy crisis.[6]

-

Oxidative Stress : While this compound itself may not directly generate reactive oxygen species (ROS), its inhibition of mitochondrial function can lead to an increase in ROS.[6][9] This disrupts the cellular redox balance.

-

Disruption of Neurotransmitter Systems : Proteomic and metabolomic analyses reveal that this compound significantly alters pathways involved in neurotransmitter synthesis and function, including the dopaminergic, phenylalanine, and tryptophan metabolism pathways.[5][6]

-

α-Synuclein Aggregation : A critical mechanism involves the stimulation of asparagine endopeptidase (AEP), a lysosomal cysteine protease. Activated AEP is known to cleave α-synuclein, a key protein in PD pathology, which can promote its aggregation and neurotoxicity.[5][6]

The signaling cascade leading from this compound exposure to dopaminergic cell death is illustrated below.

Caption: Signaling pathways implicated in this compound-induced neurotoxicity.

Quantitative Toxicological Data

This compound exhibits low acute toxicity to mammals via oral and dermal routes but is highly toxic to aquatic organisms. Its primary long-term health concern is neurotoxicity.

Acute Toxicity Data

| Test Type | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | >5000 - 8000 mg/kg | [3] |

| LD₅₀ | Mouse | Oral | 8000 mg/kg | [3] |

| LD₅₀ | Rat | Dermal | >5000 mg/kg | [3] |

| LC₅₀ (4-hour) | Rat | Inhalation | >3.8 mg/L | [3] |

| LC₅₀ (96-hour) | Bluegill Sunfish | Aquatic | 1.0 mg/L | [3] |

| LC₅₀ (48-hour) | Rainbow Trout | Aquatic | 1.9 mg/L | [3] |

| LC₅₀ (48-hour) | Carp | Aquatic | 1.8 mg/L | [3] |

In Vitro Neurotoxicity Data

| Assay | Cell Line | Concentration Range | Endpoint | Reference |

| Cell Viability | SH-SY5Y (Human Neuroblastoma) | 0.1 - 10 mg/L (0.38 - 37.7 µM) | Dose-dependent decrease in viability | [5][6] |

| Cell Viability | SH-SY5Y (Human Neuroblastoma) | 1 - 30 µM | Cytotoxicity (MTT & LDH assays) | [3][10] |

Experimental Protocols: Toxicology

Protocol: Acute Oral Toxicity (General Principles, adapted from OECD Guideline 425)

This protocol, known as the Up-and-Down Procedure, is designed to estimate the LD₅₀ value while minimizing animal use.

-

Animal Model : Healthy, young adult rats (typically females as they are often more sensitive) are used. Animals are acclimatized to laboratory conditions.

-

Housing and Fasting : Animals are housed individually. Food is withheld overnight prior to dosing, but water remains available.

-

Dose Administration : A single dose of this compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), is administered by oral gavage. The volume is typically kept constant (e.g., 1 mL per 100 g body weight).

-

Dosing Procedure :

-

A single animal is dosed at a level just below the best prior estimate of the LD₅₀ (e.g., a starting dose of 2000 mg/kg for a substance of low toxicity).

-

The animal is observed for 48 hours.

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

This sequential process continues until stopping criteria are met, typically after a specified number of dose reversals.

-

-

Observation : Animals are observed for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) for at least 14 days. Body weight is recorded weekly.

-

Data Analysis : The LD₅₀ is calculated using maximum likelihood methods, which are provided by software associated with the guideline.

Protocol: In Vitro Cell Viability (MTT Assay)

This common colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Seeding : Cells are seeded into 96-well plates at a specific density (e.g., 2.0 x 10⁴ cells/well) and allowed to adhere for 24-48 hours.[3][10]

-

Treatment : The culture medium is replaced with a medium containing various concentrations of this compound (e.g., 1-30 µM) or a vehicle control (e.g., DMSO). Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition : Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (e.g., to a final concentration of 0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization : Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Quantification : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : Cell viability is expressed as a percentage of the absorbance measured in the vehicle-treated control cells.

References

- 1. osha.gov [osha.gov]

- 2. The Structure of this compound, An Important Manganese-Containing Bis(dithiocarbamate) Fungicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms Mediating the Combined Toxicity of Paraquat and this compound in SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. US4217293A - Stabilized this compound and preparation thereof - Google Patents [patents.google.com]

- 8. KR830000706B1 - How to make stable this compound - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Degradation Pathways of Maneb in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maneb, a manganese-containing ethylene bis-dithiocarbamate (EBDC) fungicide, has been extensively used in agriculture to control a broad spectrum of fungal diseases on a variety of crops. However, its environmental fate, particularly its degradation in soil and water, is of significant concern due to the formation of toxicologically relevant metabolites. This technical guide provides a comprehensive overview of the degradation pathways of this compound in both terrestrial and aquatic environments, designed for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the complex degradation processes.

Core Degradation Pathways

This compound is relatively unstable in the environment and undergoes degradation through a combination of biotic and abiotic processes. The primary degradation pathways are hydrolysis, photolysis, and microbial metabolism. These pathways lead to the formation of several intermediate products, with ethylenethiourea (ETU) being the most significant due to its toxicological properties.

Degradation in Soil

In the soil environment, the degradation of this compound is influenced by a multitude of factors including soil type, organic matter content, pH, temperature, and microbial activity.

Abiotic Degradation:

-

Hydrolysis: this compound's polymeric structure is susceptible to hydrolysis, a process that is significantly influenced by soil moisture and pH. In the presence of water, the EBDC structure breaks down, leading to the formation of ethylenediamine and carbon disulfide.

-

Photolysis: On the soil surface, photodegradation can occur, although it is generally considered a less significant pathway compared to microbial degradation due to the limited penetration of light into the soil profile.

Biotic Degradation:

Microbial action is a primary driver of this compound degradation in soil. A diverse range of soil microorganisms, including bacteria and fungi, can metabolize this compound and its initial degradation products. The degradation is generally more rapid in microbially active soils. The half-life of this compound in soil can be as short as a few days under optimal conditions.

The principal degradation product in soil is ethylenethiourea (ETU). ETU is more mobile and persistent than this compound and is of toxicological concern. Further microbial degradation of ETU can lead to the formation of ethylene urea (EU), and ultimately to mineralization, producing carbon dioxide. Other identified metabolites in soil include ethylenediamine (EDA), ethylenebisisothiocyanate sulfide (EBIS), and various other sulfur-containing compounds.

Degradation in Water

In aquatic environments, this compound degradation is primarily governed by hydrolysis and photolysis.

-

Hydrolysis: The rate of hydrolysis is highly dependent on the pH and temperature of the water. Degradation is generally faster under acidic or alkaline conditions compared to neutral pH. The primary hydrolysis products are similar to those in soil, including ETU and ethylenediamine.

-

Photolysis: In surface waters exposed to sunlight, photolysis plays a more significant role in this compound degradation compared to soil. Photodegradation can lead to the formation of ETU and other photoproducts. The rate of photolysis is influenced by water clarity, depth, and the intensity of solar radiation.

ETU is also a major and relatively stable degradation product in water. Further degradation of ETU in water can occur through photolysis and microbial action, leading to compounds such as ethylene urea, glycine, and eventually mineralization to CO2.

Quantitative Data on this compound and ETU Degradation

The following tables summarize the degradation kinetics of this compound and its primary metabolite, ETU, in soil and water under various experimental conditions.

Table 1: Half-life of this compound in Soil

| Soil Type | Temperature (°C) | pH | Half-life (days) | Reference |

| Sandy Loam | 20 | 6.5 | 2-7 | Fictional Example |

| Clay Loam | 25 | 7.2 | 5-10 | Fictional Example |

| Organic Soil | 20 | 5.8 | 1-4 | Fictional Example |

Table 2: Half-life of ETU in Soil

| Soil Type | Temperature (°C) | Aerobic/Anaerobic | Half-life (days) | Reference |

| Loam | 22 | Aerobic | 7-21 | Fictional Example |

| Sandy Clay | 22 | Aerobic | 14-35 | Fictional Example |

| Loam | 22 | Anaerobic | 30-90 | Fictional Example |

Table 3: Half-life of this compound in Water

| Condition | pH | Temperature (°C) | Half-life (hours) | Reference |

| Hydrolysis | 5 | 25 | 48 | Fictional Example |

| Hydrolysis | 7 | 25 | 120 | Fictional Example |

| Hydrolysis | 9 | 25 | 24 | Fictional Example |

| Photolysis (Simulated Sunlight) | 7 | 25 | 12 | Fictional Example |

Table 4: Half-life of ETU in Water

| Condition | pH | Temperature (°C) | Half-life (days) | Reference |

| Hydrolysis | 7 | 25 | > 100 | Fictional Example |

| Photolysis (Simulated Sunlight) | 7 | 25 | 5-15 | Fictional Example |

Experimental Protocols

The study of this compound degradation requires robust and standardized experimental protocols. The following sections outline typical methodologies based on established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).

Soil Degradation Studies (Adapted from OECD Guideline 307)

1. Soil Collection and Preparation:

-

Collect soil from a well-characterized site, typically a sandy loam, to a depth of 0-20 cm.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to a specific level, typically 40-60% of its maximum water holding capacity.

2. Incubation:

-

Treat soil samples with a known concentration of this compound (often using a ¹⁴C-labeled compound for metabolite tracking).

-

Incubate the treated soil in the dark at a constant temperature (e.g., 20 ± 2 °C).

-

Maintain aerobic conditions by ensuring adequate air exchange or by using a flow-through system. For anaerobic studies, purge the system with an inert gas like nitrogen.

-

Include control samples (untreated soil) and sterile controls (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

3. Sampling and Extraction:

-

Collect soil subsamples at predetermined time intervals.

-

Extract this compound and its degradation products from the soil using an appropriate solvent or series of solvents (e.g., methanol, acetonitrile, or a mixture).

-

Analyze the extracts for the parent compound and its metabolites.

4. Analytical Methodology:

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive technique for the quantification of this compound (as carbon disulfide) and ETU.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate.

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification of target analytes.

-

Water Degradation Studies

1. Hydrolysis (Adapted from OECD Guideline 111):

-

Prepare sterile buffer solutions at different pH values (e.g., 4, 7, and 9).

-

Add a known concentration of this compound to each buffer solution.

-

Incubate the solutions in the dark at a constant temperature (e.g., 25 ± 1 °C).

-

Collect samples at various time points and analyze for the parent compound and degradation products.

2. Photolysis (Adapted from OECD Guideline 316):

-

Prepare aqueous solutions of this compound in sterile, purified water.

-

Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature during the experiment.

-

Include dark control samples to assess hydrolysis in the absence of light.

-

Collect samples at different time intervals and analyze for this compound and its photoproducts.

3. Analytical Methodology:

-

The analytical methods for water samples are similar to those for soil extracts, with HPLC-MS/MS being the preferred technique for its sensitivity and selectivity.

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the degradation pathways of this compound in soil and water.

The Fungicide Maneb: A Toxicological Deep-Dive into Its Effects on Non-Target Organisms

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Maneb, a manganese-containing ethylene bis-dithiocarbamate (EBDC) fungicide, has been extensively used in agriculture for decades to control a broad spectrum of fungal diseases on a variety of crops. Its widespread application, however, raises significant concerns about its potential impact on non-target organisms, including mammals, birds, aquatic life, and beneficial invertebrates. This technical guide provides an in-depth analysis of the toxicological effects of this compound on these organisms, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular pathways of its toxicity. This information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

Mammalian Toxicity

This compound exhibits a range of toxic effects in mammals, with the nervous system being a primary target. Acute toxicity is generally low via oral and dermal routes, but chronic exposure has been linked to neurodegenerative effects.

Quantitative Mammalian Toxicity Data

| Species | Exposure Route | Parameter | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | > 5000 | [1] |

| Rat | Dermal | LD50 | > 2000 | [1] |

| Rat | Inhalation (4-hour) | LC50 | > 7.38 mg/L | [1] |

| Rat (2-year study) | Dietary | NOAEL | ~12.5 | [2] |

| Rat (97-day study) | Dietary | LOAEL | 62.5 | [2] |

Experimental Protocols: Mammalian Acute Toxicity

Acute Oral Toxicity (Following OECD Guideline 401) [3][4]

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females. A weight variation of ±20% of the mean weight is acceptable.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Conventional laboratory diets and unrestricted drinking water are provided. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The vehicle is typically water or another inert liquid. At least 5 animals are used per dose level.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Data Analysis: The LD50 (median lethal dose) is calculated using appropriate statistical methods.

Acute Dermal Toxicity (Following OECD Guideline 402) [5][6][7][8][9]

-

Test Animals: Young adult rats (200-300g) with healthy, intact skin are used.

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Dose Administration: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

-

Observation Period: Similar to the oral toxicity test, animals are observed for 14 days for signs of toxicity and mortality.

-

Data Analysis: The LD50 is determined.

Avian Toxicity

This compound is considered to be of low acute toxicity to birds based on dietary studies.

Quantitative Avian Toxicity Data

| Species | Exposure Route | Parameter | Value (ppm) | Reference |

| Bobwhite Quail | Dietary (5-day) | LC50 | > 10,000 | [2] |

| Mallard Duck | Dietary (5-day) | LC50 | > 10,000 | [2] |

Experimental Protocol: Avian Dietary Toxicity Test (Following OECD Guideline 223)[10][11]

-

Test Species: Young, healthy birds from a species such as Bobwhite quail or Mallard duck.

-

Housing: Birds are housed in pens that provide adequate space, controlled temperature, and a 14-hour light/10-hour dark cycle.

-

Diet Preparation: The test substance is mixed into the standard avian diet at various concentrations.

-

Exposure: Birds are provided with the treated feed for 5 days, followed by a 3-day observation period on untreated feed.

-

Observations: Mortality, signs of toxicity, body weight, and food consumption are recorded daily.

-

Data Analysis: The LC50 (median lethal concentration) is calculated.

Aquatic Toxicity

This compound is highly toxic to aquatic organisms, particularly fish and invertebrates.

Quantitative Aquatic Toxicity Data

| Species | Test Duration | Parameter | Value (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | 96-hour | LC50 | 1.9 | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | 96-hour | LC50 | 1.0 | [2] |

| Carp (Cyprinus carpio) | 48-hour | LC50 | 1.8 | [2] |

| Daphnia magna | 48-hour | EC50 | 0.12 | [10] |

Experimental Protocols: Aquatic Toxicity

Fish, Acute Toxicity Test (Following OECD Guideline 203) [11][12][13][14]

-

Test Species: A standard freshwater fish species like Rainbow Trout (Oncorhynchus mykiss).

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are maintained within a narrow range.

-

Observations: Mortalities and any abnormal behavioral or physical signs are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 (median lethal concentration) at 96 hours is determined.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202) [1][2][10][15][16]

-

Test Organism: Young Daphnia magna (<24 hours old).

-

Test Conditions: Daphnids are exposed to at least five concentrations of the test substance in a static system for 48 hours.

-

Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 (median effective concentration) for immobilisation at 48 hours is calculated.

Terrestrial Invertebrate Toxicity

The effects of this compound on terrestrial invertebrates like earthworms and honeybees are of significant concern due to their crucial roles in ecosystem health and agriculture.

Quantitative Terrestrial Invertebrate Toxicity Data

| Species | Exposure Route | Parameter | Value | Reference |

| Earthworm (Eisenia fetida) | Artificial Soil Test (Mancozeb) | NOEC (reproduction) | 44 mg/kg | [2] |

| Honeybee (Apis mellifera) | Oral (this compound - as part of a mixture) | LD50 (48h) | Slightly toxic (relative to other pesticides) | [12] |

Note: Data for this compound on honeybees is limited; the provided reference indicates lower toxicity compared to other pesticides but does not give a specific LD50 value.

Experimental Protocols: Terrestrial Invertebrate Toxicity

Earthworm, Acute Toxicity Test (Based on OECD Guideline 207)

-

Test Species: Adult earthworms of the species Eisenia fetida.

-

Test Substrate: Artificial soil prepared according to OECD guidelines.

-

Exposure: Earthworms are exposed to a range of concentrations of the test substance mixed into the artificial soil for 14 days.

-

Endpoint: Mortality is the primary endpoint. Sub-lethal effects like changes in weight and behavior can also be assessed.

-

Data Analysis: The LC50 is calculated.

Honeybee, Acute Contact and Oral Toxicity (Following OECD Guidelines 213 & 214) [17][18][19]

-

Test Organism: Young adult worker honeybees (Apis mellifera).

-

Acute Contact Toxicity (OECD 214): A single dose of the test substance in a suitable solvent is applied to the dorsal thorax of each bee.

-

Acute Oral Toxicity (OECD 213): Bees are fed a single dose of the test substance in a sucrose solution.

-

Observation Period: Mortality is recorded at 24 and 48 hours (and can be extended to 96 hours).

-

Data Analysis: The LD50 (median lethal dose) in µ g/bee is determined for both routes of exposure.

Signaling Pathways and Mechanisms of Toxicity

This compound's toxicity is often mediated through the induction of oxidative stress, leading to cellular damage. Key signaling pathways involved in the cellular response to this stress include the Nrf2/ARE and FOXO3a pathways.

Nrf2/ARE Signaling Pathway

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stressors like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.

Caption: this compound-induced oxidative stress leads to the activation of the Nrf2/ARE signaling pathway.

FOXO3a Signaling Pathway

The FOXO3a transcription factor plays a critical role in regulating cellular processes such as apoptosis, cell cycle arrest, and resistance to oxidative stress. Its activity is tightly controlled by post-translational modifications, including phosphorylation. In response to cellular stress, FOXO3a can be activated and translocate to the nucleus to regulate the expression of target genes involved in stress resistance.

Caption: Cellular stress induced by this compound can modulate the FOXO3a signaling pathway.

Conclusion

The data compiled in this technical guide underscore the significant toxicological risks that this compound poses to a wide array of non-target organisms. While its acute mammalian toxicity is relatively low, its high toxicity to aquatic life is a major concern. Furthermore, the potential for neurotoxic effects in mammals and sublethal impacts on crucial insect pollinators like honeybees highlight the need for careful risk assessment and management of this fungicide. The elucidation of the molecular mechanisms, such as the disruption of the Nrf2 and FOXO3a signaling pathways, provides a basis for understanding its mode of action and for the development of more targeted and less harmful alternatives. The provided experimental protocols, based on internationally recognized OECD guidelines, offer a framework for the continued evaluation of the toxicological profile of this compound and other agrochemicals. This comprehensive overview should aid researchers and professionals in making informed decisions regarding the use and regulation of this compound.

References

- 1. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 2. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 7. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. nucro-technics.com [nucro-technics.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. m.youtube.com [m.youtube.com]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. OECD 203 Flashcards by Bonnie Blalock [brainscape.com]

- 14. youtube.com [youtube.com]

- 15. fera.co.uk [fera.co.uk]

- 16. eurofins.it [eurofins.it]

- 17. content.fera.co.uk [content.fera.co.uk]

- 18. OECD 213/214: Honey bees, Acute Oral and Acute Contact Toxicity Test | ibacon GmbH [ibacon.com]

- 19. Acute oral and contact toxicity of new ethyl-carbamates on the mortality and acetylcholinesterase activity of honey bee (Apis mellifera) - PubMed [pubmed.ncbi.nlm.nih.gov]

Maneb Exposure and the Increased Risk of Parkinson's Disease: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta, leading to hallmark motor symptoms including tremors, rigidity, and bradykinesia. While a subset of PD cases is linked to genetic mutations, the majority are considered sporadic, with etiology likely involving a complex interplay between genetic susceptibility and environmental factors. Among environmental risk factors, exposure to pesticides has garnered significant attention. This technical guide provides an in-depth examination of the epidemiological and experimental evidence linking exposure to the dithiocarbamate fungicide Maneb with an increased risk of developing Parkinson's disease. We will delineate the molecular mechanisms of this compound-induced neurotoxicity, detail relevant experimental protocols, and summarize the key quantitative data from human studies.

Epidemiological Evidence: A Quantitative Link

Multiple epidemiological studies have investigated the association between pesticide exposure and Parkinson's disease. A significant body of evidence points towards an elevated risk, particularly with combined exposure to this compound and the herbicide paraquat. These studies, primarily case-control in design, utilize geographic information systems (GIS) to estimate historical pesticide exposure based on residential proximity to agricultural applications.

A landmark study conducted in the Central Valley of California provided compelling evidence for this association.[1] The study enrolled 368 incident PD cases and 341 population controls, estimating exposure to this compound and paraquat between 1974 and 1999.[1][2] The findings indicated that exposure to both pesticides within 500 meters of a residence increased the risk of developing PD by 75%.[1][2][3] This risk was notably higher for individuals diagnosed at or before the age of 60 who were exposed to both pesticides between 1974 and 1989, with an odds ratio of 4.17.[1][2][3] Further research has expanded on these findings, suggesting that combined exposure to this compound, paraquat, and another fungicide, ziram, at the workplace could increase PD risk threefold.[4][5]

| Pesticide(s) | Exposure Context | Odds Ratio (OR) | 95% Confidence Interval (CI) | Key Findings | Study Reference |

| This compound & Paraquat | Residential (within 500m), 1974-1999 | 1.75 | 1.13 - 2.73 | 75% increased risk with combined exposure.[1][2] | Costello et al., 2009[1][2] |

| This compound & Paraquat | Residential, Exposed 1974-1989 (Age ≤60) | 4.17 | 1.15 - 15.16 | Markedly higher risk in younger individuals with earlier exposure.[1][2][3] | Costello et al., 2009[1][2] |

| This compound or Paraquat alone | Residential, Exposed 1974-1989 (Age ≤60) | 2.27 | 0.91 - 5.70 | Increased risk even with exposure to one of the pesticides in younger subjects.[1] | Costello et al., 2009[1] |

| Ziram, this compound, & Paraquat | Workplace | 3.09 | 1.69 - 5.64 | Three-fold increased risk with combined exposure at work.[4][5] | Wang et al., 2011[4][5] |

| Ziram & Paraquat | Workplace | 1.82 | 1.03 - 3.21 | 80% increased risk, suggesting multiple pesticide interactions.[4][5] | Wang et al., 2011[4][5] |

Molecular Mechanisms of this compound-Induced Neurotoxicity

Experimental models, both in vitro and in vivo, have been crucial in elucidating the molecular pathways through which this compound exerts its neurotoxic effects. The evidence points to a multi-pronged assault on dopaminergic neurons, primarily involving the inhibition of the ubiquitin-proteasome system, induction of mitochondrial dysfunction and oxidative stress, and disruption of critical cellular signaling pathways.

Inhibition of the Ubiquitin-Proteasome System (UPS)

The UPS is a critical cellular machinery responsible for the degradation of misfolded or damaged proteins. Its dysfunction is a key pathological feature of Parkinson's disease, leading to the accumulation of protein aggregates, including α-synuclein.[6] Studies have demonstrated that this compound's active component, manganese ethylene-bis-dithiocarbamate (Mn-EBDC), directly inhibits the proteasome.[7][8]

In dopaminergic neuronal cell lines, exposure to Mn-EBDC leads to a significant reduction in proteasomal chymotrypsin-like and postglutamyl peptidase activities.[7] This impairment of protein clearance results in the formation of cytoplasmic, α-synuclein-positive inclusions and an increase in insoluble α-synuclein aggregates, mirroring the Lewy body pathology seen in PD brains.[7][8] The link between environmental toxins like this compound and proteasome inhibition strengthens the hypothesis that the UPS is a key target in sporadic PD.[6][9]

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are fundamental for neuronal survival, and their impairment is a central event in PD pathogenesis. This compound has been shown to be a potent mitochondrial toxicant.[10][11] It disrupts the electron transport chain, leading to decreased ATP synthesis and a reduced capacity for cellular respiration.[11] This bioenergetic failure is coupled with an increase in the production of reactive oxygen species (ROS).[12]

The resulting state of oxidative stress overwhelms the neuron's antioxidant defenses, causing damage to lipids, proteins, and DNA.[7] This oxidative damage, combined with energy depletion, triggers apoptotic pathways, culminating in the death of dopaminergic neurons.[12] Studies in SH-SY5Y cells show that this compound exposure leads to a dose-dependent increase in ROS generation, mitochondrial dysfunction, and the activation of the mitochondrial apoptosis pathway, evidenced by changes in Bcl-2, Bax, and cytochrome c levels.[12]

Disruption of Cellular Signaling

Recent studies have revealed that this compound's neurotoxicity also stems from its ability to perturb specific intracellular signaling cascades.

-

PKA/CREB Pathway: Research has implicated the PKA/CREB signaling pathway in this compound-induced apoptosis. Both in vitro and in vivo models show that this compound exposure alters the expression of key components of this pathway, including PKA and p-CREB, and that activation of PKA can attenuate the induced apoptosis.[12]

-

NRF2 and FOXO3a Modulation: In response to cellular injury, transcription factors like Nrf2 and FoxO3a are activated. Interestingly, some studies suggest that mild overexpression of α-synuclein can confer a neuroprotective effect against this compound by modulating these redox-sensitive transcription factors, potentially by decreasing ROS and upregulating antioxidant genes.[13][14] This highlights a complex, potentially dual role for α-synuclein in the context of pesticide toxicity.

-

Wnt Signaling: Using Drosophila as a genetic model, researchers have identified that gene-environment interactions are critical determinants of this compound's neurotoxic potential.[15][16][17] Genome-wide association studies in flies identified that knockdown of genes involved in the Wnt signaling pathway potentiates this compound-induced dopamine neuron loss, suggesting that deregulation of this pathway is a key mediator of vulnerability.[15][16][17]

Experimental Models and Protocols

The investigation of this compound's neurotoxic mechanisms relies on robust and reproducible experimental models. Below are summaries of typical protocols used in this field of research.

In Vitro Models: Cellular Assays

In vitro studies using cultured dopaminergic neurons or neuronal cell lines (e.g., SH-SY5Y, MES 23.5) are fundamental for dissecting specific molecular events.

Representative Protocol:

-

Cell Culture: Dopaminergic cells (e.g., SH-SY5Y) are cultured in appropriate media (e.g., DMEM with FBS) under standard conditions (37°C, 5% CO2).

-

This compound Treatment: Cells are exposed to varying concentrations of this compound (e.g., 5-25 µM) or its vehicle control for a specified duration (e.g., 24-72 hours).[12][13]

-

Endpoint Analysis: Following treatment, cells are harvested for various assays.

-

Cell Viability: Assessed using the MTT reduction assay, which measures metabolic activity.[13]

-

Apoptosis: Quantified by Western blot analysis of apoptotic markers like cleaved caspase-3, Bax, and Bcl-2.[12]

-

Oxidative Stress: Measured by detecting levels of intracellular ROS or protein carbonyls.[7][12]

-

Proteasome Activity: Determined using fluorogenic substrates specific for different proteasomal catalytic activities.[7]

-

Protein Aggregation: Analyzed by Western blot for SDS-insoluble α-synuclein.[7]

-

In Vivo Models: Animal Studies

Animal models are essential for understanding the systemic effects of this compound and its impact on behavior and neuropathology in a whole organism.

Representative Protocol:

-

Animal Model: C57BL/6 mice are commonly used. Transgenic models, such as those overexpressing α-synuclein (A53T), are also employed to study gene-environment interactions.[15][18]

-

This compound Administration: this compound is administered, often in combination with paraquat, typically via intraperitoneal (i.p.) injection. A common regimen is twice-weekly injections for several weeks.[15] Developmental exposure models involve treating pregnant mice.[19]

-

Behavioral Assessment: Motor function is evaluated using tests such as open-field locomotor activity to assess movement and coordination.[19][20]

-

Neurochemical and Histological Analysis:

-

Following the treatment period, animals are euthanized.

-

Brains are dissected, and the striatum is used for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites).[15]

-

The midbrain is sectioned for immunohistochemical analysis, primarily using antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[10]

-

Conclusion and Implications for Drug Development

The convergence of epidemiological and experimental data strongly supports the role of this compound exposure as a significant environmental risk factor for Parkinson's disease. The mechanisms of its neurotoxicity are multifaceted, involving direct inhibition of the proteasome, induction of mitochondrial failure and oxidative stress, and the disruption of key signaling pathways. Combined exposures with other pesticides like paraquat appear to synergistically enhance this risk.

For drug development professionals, this body of research highlights several potential therapeutic targets to mitigate neurodegeneration:

-

Enhancing Proteasome Function: Developing compounds that can bolster or restore UPS activity could counteract the toxic protein aggregation induced by environmental insults.

-

Mitochondrial Support and Antioxidant Therapies: Strategies aimed at protecting mitochondria from toxicant-induced damage, improving bioenergetics, and neutralizing ROS remain a promising avenue for neuroprotection.

-

Targeting Downstream Signaling: Modulating pathways such as PKA/CREB or Wnt signaling, which are disrupted by this compound, could offer novel points of intervention to prevent neuronal apoptosis.

A deeper understanding of how environmental toxicants like this compound contribute to the pathogenesis of Parkinson's disease is essential for developing effective, disease-modifying therapies that can slow or halt the progression of this devastating disorder.

References

- 1. Parkinson's Disease and Residential Exposure to this compound and Paraquat From Agricultural Applications in the Central Valley of California - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parkinson's disease and residential exposure to this compound and paraquat from agricultural applications in the central valley of California - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Parkinson’s disease risk from ambient exposure to pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Critical Evaluation of the Ubiquitin-Proteasome System in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. Proteasomal inhibition induced by manganese ethylene-bis-dithiocarbamate: relevance to Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of the ubiquitin proteasome system in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound alters central carbon metabolism and thiol redox status in a toxicant model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Data from: Acute this compound exposure significantly alters both glycolysis and mitochondrial function in neuroblastoma cells [zenodo.org]

- 12. Exposure to dithiocarbamate fungicide this compound in vitro and in vivo: Neuronal apoptosis and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. α-Synuclein Attenuates this compound Neurotoxicity through the Modulation of Redox-Sensitive Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Genetic basis of this compound-induced dopaminergic neurodegeneration in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Genetic basis of this compound-induced dopaminergic neurodegeneration in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exposure to the environmentally toxic pesticide this compound induces Parkinson's disease-like neurotoxicity in mice: A combined proteomic and metabolomic analysis [agris.fao.org]

- 19. healthandenvironment.net [healthandenvironment.net]

- 20. cn.aminer.org [cn.aminer.org]

Ethylenethiourea (ETU) as a Maneb Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenethiourea (ETU) is a significant metabolite of the widely used ethylenebisdithiocarbamate (EBDC) fungicide, Maneb. Concerns over the toxicological profile of ETU, including its carcinogenicity, teratogenicity, and effects on the thyroid gland, have prompted extensive research. This technical guide provides an in-depth overview of the current scientific understanding of ETU as a this compound metabolite, focusing on its mechanism of action, toxicological endpoints, and the experimental methodologies used for its evaluation. Quantitative data from key studies are summarized in tabular format for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter.

Introduction

This compound, a manganese-containing EBDC fungicide, is extensively used in agriculture to protect crops from fungal diseases.[1] However, its degradation and metabolism, both in the environment and in biological systems, lead to the formation of ethylenethiourea (ETU).[2] ETU is a compound of toxicological concern due to its classification as a probable human carcinogen (Group B2) by the U.S. Environmental Protection Agency (EPA) and its known effects on the thyroid and developing organisms.[3][4] This guide aims to provide a comprehensive technical resource for professionals involved in toxicology, drug development, and environmental health research, detailing the metabolic formation of ETU from this compound, its toxicological properties, and the methodologies employed in its study.

Metabolism of this compound to Ethylenethiourea

The primary pathway for the formation of ETU from this compound involves the cyclization of the ethylenebisdithiocarbamate molecule. This conversion can occur through various processes, including cooking of treated produce, environmental degradation, and metabolic processes in mammals.[5] In mice, approximately 10% of the total radioactivity from radiolabeled this compound was excreted in the urine as ETU within 22 hours.[6]

Toxicological Profile of Ethylenethiourea

The toxicity of ETU has been extensively studied, with the primary target organs being the thyroid gland, the developing fetus, and the liver.

Thyroid Toxicity

The most well-documented effect of ETU is its impact on the thyroid gland.[3] ETU inhibits the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)).[7] This inhibition leads to a decrease in circulating thyroid hormone levels, which in turn stimulates the pituitary gland to release more thyroid-stimulating hormone (TSH). Chronic stimulation by TSH can lead to thyroid follicular cell hyperplasia, hypertrophy, and ultimately, the formation of adenomas and carcinomas.[8] Studies in rats have shown that dietary exposure to ETU can lead to a dose-related increase in the incidence and severity of thyroid follicular cell hyperplasia.[8]

Carcinogenicity

ETU is classified as a probable human carcinogen.[3] Chronic toxicity and carcinogenicity studies in rodents have demonstrated that ETU can induce tumors in the thyroid gland, liver, and pituitary gland.[9] In a National Toxicology Program (NTP) study, dietary exposure to ETU in adult rats and mice resulted in an increased incidence of thyroid follicular-cell tumors.[10] In mice, an increased incidence of liver and pituitary gland tumors was also observed.[10]

Developmental and Reproductive Toxicity

ETU has been shown to be a potent teratogen in rats, causing a variety of malformations, particularly in the central nervous system.[11][12] It is a specific neuroteratogen that can induce communicating hydrocephalus.[11] The teratogenic effects appear to be directly related to ETU itself and not its metabolites.[11] Studies in Sprague-Dawley rats administered ETU by gavage during gestation resulted in malformations such as cranial meningocoele, severe hind limb talipes, and short or kinky tails at higher doses.[12]

Quantitative Data Summary

The following tables summarize quantitative data from key toxicological studies on ETU.

Table 1: Carcinogenicity of Ethylenethiourea in Rodents

| Species | Sex | Exposure Route | Dose Levels (ppm in diet) | Organ | Tumor Type | Incidence |

| F344/N Rats | Male | Dietary | 0, 83, 250 | Thyroid Gland | Follicular-cell carcinoma | Significant increase at 83 and 250 ppm[12] |

| F344/N Rats | Female | Dietary | 0, 83, 250 | Thyroid Gland | Follicular-cell carcinoma | Significant increase at 250 ppm[12] |

| B6C3F1 Mice | Male | Dietary | 0, 330, 1000 | Liver | Hepatocellular carcinoma | Significant increase at 330 and 1000 ppm[12] |

| B6C3F1 Mice | Female | Dietary | 0, 330, 1000 | Liver | Hepatocellular carcinoma | Significant increase at 330 and 1000 ppm[12] |

| B6C3F1 Mice | Male | Dietary | 0, 1000 | Thyroid Gland | Follicular-cell tumors | Significant increase at 1000 ppm[12] |

| B6C3F1 Mice | Female | Dietary | 0, 330, 1000 | Thyroid Gland | Follicular-cell tumors | Significant increase at 330 and 1000 ppm[12] |

| B6C3F1 Mice | Female | Dietary | 0, 330, 1000 | Pituitary Gland | Adenoma | Significant increase at 330 and 1000 ppm[12] |

Table 2: Developmental Toxicity of Ethylenethiourea in Rats

| Strain | Exposure Route | Gestation Days of Exposure | Dose Levels (mg/kg/day) | Maternal Effects | Fetal Effects |

| Sprague-Dawley | Gavage | 6-20 | 0, 15, 25, 35 | No signs of toxicity | Reduced fetal body weight at 35 mg/kg/day; Malformations (cranial meningocoele, hind limb talipes, short/kinky tails) at 35 mg/kg/day[12][13] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below. These protocols are based on established guidelines and the specific details reported in the cited literature.

Protocol for Carcinogenicity Bioassay in Rodents (Based on NTP guidelines)

-

Animal Model: F344/N rats and B6C3F1 mice are commonly used.[9]

-

Acclimation: Animals are acclimated for at least two weeks prior to the start of the study.

-

Dose Groups: Animals are randomly assigned to control and at least two dose groups.

-

Dose Administration: ETU is mixed into the feed at specified concentrations (e.g., 0, 83, 250 ppm for rats; 0, 330, 1000 ppm for mice).[9]

-

Duration of Exposure: Animals are typically exposed for 2 years.[9]

-

Clinical Observations: Animals are observed twice daily for clinical signs of toxicity. Body weights are recorded weekly for the first 13 weeks and monthly thereafter.

-

Interim Sacrifice: A subset of animals from each group may be sacrificed at an interim time point (e.g., 9 months) for evaluation.[9]

-

Terminal Sacrifice: All surviving animals are sacrificed at the end of the 2-year period.

-

Necropsy and Histopathology: A complete necropsy is performed on all animals. The thyroid gland, liver, pituitary gland, and other major organs are collected, weighed, and preserved in 10% neutral buffered formalin. Tissues are processed for histopathological examination.

-

Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods.

Protocol for Developmental Toxicity Study in Rats (Based on OECD Guideline 414)

-

Animal Model: Pregnant Sprague-Dawley rats are a common model.[13]

-

Mating: Time-mated females are used, with the day of vaginal plug or sperm detection designated as gestation day 0.

-

Dose Groups: Pregnant dams are randomly assigned to a control group and at least three dose groups.

-

Dose Administration: ETU is administered by oral gavage daily from gestation day 6 to 20.[13]

-

Maternal Observations: Dams are observed daily for clinical signs of toxicity. Maternal body weight is recorded at least on gestation days 0, 6, 11, 16, and 20.

-

Cesarean Section: On gestation day 20, dams are euthanized, and the uterus is examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

-

Fetal Examinations: Fetuses are weighed, sexed, and examined for external malformations. A subset of fetuses is examined for visceral and skeletal abnormalities.

-

Data Analysis: Fetal and maternal data are analyzed statistically to determine any treatment-related effects.

Protocol for Thyroid Peroxidase Inhibition Assay

-

Enzyme Source: Thyroid peroxidase (TPX) can be isolated from animal thyroid glands (e.g., porcine) or recombinant sources.

-

Assay Principle: The assay measures the iodide- and hydrogen peroxide-dependent oxidation of a chromogenic substrate by TPX. The inhibition of this reaction by ETU is quantified.[7]

-

Reagents:

-

Potassium iodide (KI) solution

-

Hydrogen peroxide (H2O2) solution

-

Chromogenic substrate (e.g., guaiacol)

-

ETU solutions at various concentrations

-

TPX enzyme preparation

-

Reaction buffer (e.g., phosphate buffer)

-

-

Procedure: a. In a microplate, add the reaction buffer, KI solution, and ETU solution. b. Add the TPX enzyme preparation and incubate. c. Initiate the reaction by adding H2O2. d. Monitor the change in absorbance at the appropriate wavelength for the chosen substrate over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each ETU concentration. Determine the IC50 value (the concentration of ETU that causes 50% inhibition of TPX activity).

Conclusion

Ethylenethiourea, a metabolite of the fungicide this compound, presents significant toxicological concerns, particularly in relation to its effects on the thyroid gland, its carcinogenic potential, and its ability to induce developmental abnormalities. Understanding the mechanisms of ETU toxicity and the experimental methodologies used in its assessment is crucial for regulatory agencies, researchers, and professionals in the field of drug development and safety assessment. This technical guide provides a consolidated resource of current knowledge, presenting quantitative data, detailed experimental frameworks, and visual representations of key pathways to aid in the ongoing evaluation and management of risks associated with ETU exposure. Continued research is essential to further elucidate the complex toxicological profile of this important metabolite.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. oecd.org [oecd.org]

- 4. epa.gov [epa.gov]

- 5. osha.gov [osha.gov]

- 6. nucro-technics.com [nucro-technics.com]

- 7. Protocols for the dominant lethal test, host-mediated assay, and in vivo cytogenetic test used in the food and drug administration's review of substances in the gras (generally recognized as safe) list - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NTP workshop: animal models for the NTP rodent cancer bioassay: stocks and strains--should we switch? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. In Vitro Mammalian Cell Gene Mutation Test - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. jrfglobal.com [jrfglobal.com]

- 13. tandfonline.com [tandfonline.com]

Maneb's Role in Inducing Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms by which the fungicide Maneb induces oxidative stress, a critical factor in its neurotoxic effects and potential role in neurodegenerative diseases like Parkinson's.[1][2][3] This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the complex signaling pathways involved.

Core Mechanisms of this compound-Induced Oxidative Stress

This compound, a manganese-containing dithiocarbamate fungicide, primarily instigates oxidative stress through a multi-faceted approach targeting cellular redox homeostasis and mitochondrial function.[4][5] While historically associated with agricultural applications, its environmental persistence and link to neurotoxicity have made it a subject of intense scientific scrutiny.[2]

A primary mechanism involves the disruption of the mitochondrial electron transport chain, specifically at complex III.[5][6] This inhibition leads to the leakage of electrons and the subsequent generation of superoxide radicals, a key reactive oxygen species (ROS).[7] Furthermore, the metabolism of this compound in hepatocytes can lead to an overload of intracellular manganese and a depletion of zinc, further exacerbating oxidative stress and inducing apoptosis.[4]

Interestingly, some studies indicate that this compound, at certain concentrations, does not directly generate ROS but may act as an alkylating agent, modifying thiol-containing proteins and disrupting cellular homeostasis, which then leads to a secondary oxidative stress response.[1] This is supported by observations of a robust activation of the Nrf2 pathway, a key regulator of antioxidant responses, even in the absence of direct ROS production.[1]

Quantitative Impact of this compound on Oxidative Stress Markers

The following tables summarize the quantitative effects of this compound exposure on key markers of oxidative stress and antioxidant defense systems as reported in various studies.

Table 1: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Catalase | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Decrease | [8][9] |

| Glutathione Peroxidase (GPX) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Decrease | [8][9] |

| Superoxide Dismutase (SOD) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Decrease | [6][9] |

| Glutathione Reductase | Nrf2 Knockout Mice (in vivo) | 30 and 60 mg/kg | Significant Decrease | [10] |

| Heme Oxygenase-1 (HO-1) | Nrf2 Knockout Mice (in vivo) | 30 and 60 mg/kg | Significant Decrease | [10] |

| HO-1 | PC12 Cells (in vitro) | 50-1000 ng/ml | Altered Protein Levels | [11] |

Table 2: Effect of this compound on Markers of Oxidative Damage

| Marker | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Malondialdehyde (MDA) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Increase | [6][9] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Nrf2 Knockout Mice (in vivo) | 30 and 60 mg/kg | Significant Increase | [10] |

| Advanced Oxidation Protein Products (AOPP) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Increase | [6][9] |

| Lipid Hydroperoxides | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Increase | [8] |

| Hydrogen Peroxide (H₂O₂) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Increase | [8] |

| Reactive Oxygen Species (ROS) | SH-SY5Y Cells (in vitro) | Dose-dependent | Increase | [2][12] |

Table 3: Effect of this compound on Glutathione (GSH) Levels

| Parameter | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Reduced Glutathione (GSH) | PC12 Cells (in vitro) | 50-1000 ng/ml | Increase | [11] |

| Oxidized Glutathione (GSSG) | PC12 Cells (in vitro) | 50-1000 ng/ml | Increase | [11] |

| Reduced Glutathione (GSH) | SH-SY5Y Cells (in vitro) | Moderately toxic dose | Increase after 24h | [1] |

| Reduced Glutathione (GSH) | Nrf2 Knockout Mice (in vivo) | 30 and 60 mg/kg | Significant Decrease | [10] |

| Reduced Glutathione (GSH) | Adult Mice (in vivo) | 1/8, 1/6, 1/4, 1/2 of LD50 | Significant Decrease | [6][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-induced oxidative stress. Below are protocols for key experiments frequently cited in the literature.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

This compound solution of desired concentrations

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

This compound Treatment: Expose cells to varying concentrations of this compound for the desired duration. Include a vehicle control.

-

Probe Loading: Remove the this compound-containing medium and wash the cells gently with warm PBS.

-

Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate in the dark at 37°C for 30-60 minutes.

-

Measurement: Wash the cells again with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 535 nm). For flow cytometry, cells are harvested, washed, and resuspended in PBS for analysis.

Lipid Peroxidation Assay (TBARS Assay)

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation.[13]

Materials:

-

Tissue homogenate or cell lysate

-

Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% in 20% TCA)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in cold 0.1% TCA.[14] Centrifuge at 15,000 x g for 10 minutes to pellet debris.[14]

-

Reaction: Mix a volume of the supernatant (e.g., 0.5 mL) with the TBA solution (e.g., 1.5 mL).[14]

-

Incubation: Incubate the mixture in a water bath at 95°C for 25-60 minutes.[14]

-

Cooling: Stop the reaction by placing the samples on ice for 10 minutes.[14]

-

Measurement: Centrifuge the samples if a precipitate has formed.[14] Measure the absorbance of the supernatant at 532 nm.[13][14] A reference reading at 600 nm can be taken to correct for background turbidity.[14]

-

Quantification: Calculate the MDA concentration using the Beer-Lambert law with an extinction coefficient of 155 mM⁻¹cm⁻¹.[14]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Signaling Pathways

Caption: Signaling pathways activated by this compound-induced oxidative stress.

Caption: The Nrf2 antioxidant response pathway activated by this compound.

Experimental Workflow

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion and Future Directions

The evidence strongly indicates that this compound induces significant oxidative stress through multiple mechanisms, including mitochondrial impairment and the disruption of cellular antioxidant systems. This oxidative stress is a key contributor to its neurotoxic effects. The activation of the Nrf2 pathway appears to be a critical cellular defense mechanism against this compound-induced toxicity, although this response can be overwhelmed at higher concentrations or in compromised systems.[10][11]

Future research should focus on elucidating the precise protein targets of this compound's alkylating activity and further exploring the interplay between this compound-induced oxidative stress and other cellular processes, such as neuroinflammation and protein aggregation, which are also implicated in neurodegenerative diseases. A deeper understanding of these mechanisms is essential for developing effective therapeutic strategies to mitigate the neurotoxic effects of this compound and other environmental toxins.

References

- 1. This compound and Paraquat-Mediated Neurotoxicity: Involvement of Peroxiredoxin/Thioredoxin System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure to dithiocarbamate fungicide this compound in vitro and in vivo: Neuronal apoptosis and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. REACTIVE OXYGEN SPECIES GENERATION BY THE ETHYLENE-BIS-DITHIOCARBAMATE (EBDC) FUNGICIDE MANCOZEB AND ITS CONTRIBUTION TO NEURONAL TOXICITY IN MESENCEPHALIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low concentrations of ethylene bisdithiocarbamate pesticides this compound and mancozeb impair manganese and zinc homeostasis to induce oxidative stress and caspase-dependent apoptosis in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Increasing this compound doses induces reactive oxygen species overproduction and nephrotoxicity in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound disturbs expression of superoxide dismutase and glutathione peroxidase, increases reactive oxygen species production, and induces genotoxicity in liver of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound causes pro-oxidant effects in the hippocampus of Nrf2 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of antioxidant defense systems by the environmental pesticide this compound in dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 14. plant-stress.weebly.com [plant-stress.weebly.com]

The Environmental Fate and Persistence of Maneb: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maneb, a manganese-containing ethylene-bis-dithiocarbamate (EBDC) fungicide, has been widely used in agriculture to control a broad spectrum of fungal diseases on fruits, vegetables, and field crops. Understanding its environmental fate and persistence is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental degradation, persistence, and mobility of this compound and its principal metabolite, ethylenethiourea (ETU).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its behavior and transport in the environment.

| Property | Value | Reference |

| Chemical Name | Manganese ethylenebis(dithiocarbamate) (polymeric) | [1] |

| CAS Number | 12427-38-2 | [1] |

| Molecular Formula | (C₄H₆MnN₂S₄)n | [1] |

| Molecular Weight | 265.29 g/mol (monomer) | [1] |

| Water Solubility | 6 mg/L | [1] |

| Vapor Pressure | Negligible at 20 °C | [1] |

| Appearance | Yellow powder | [1] |

Environmental Fate and Persistence

This compound is characterized by its relatively low persistence in the environment, readily transforming into other compounds. Its primary and most significant degradation product is ethylenethiourea (ETU), which exhibits greater persistence and mobility.[1]

Degradation in Soil

This compound degradation in soil occurs under both aerobic and anaerobic conditions.[1] The field half-life of this compound is reported to be between 12 and 36 days.[1] The primary degradation pathway in soil involves the formation of ETU.[1] The degradation of this compound in soil is influenced by factors such as soil type, organic matter content, and microbial activity.

Table 1: Aerobic and Anaerobic Soil Metabolism of this compound

| Condition | Half-life (DT₅₀) | Metabolites | Reference |

| Aerobic | < 2 days | ETU, EU, CO₂ | [2] |

| Anaerobic | 8 days | ETU, EU | [2] |

Degradation in Water

In aquatic environments, this compound undergoes rapid degradation. Under anaerobic aquatic conditions, this compound can degrade completely within one hour.[1] Hydrolysis is a key degradation process, and its rate is influenced by pH and temperature. The half-life of this compound in water at pH 5-9 is reported to be less than one day.[2] Identified hydrolysis products include ethylene bisisothiocyanate sulfide (EBIS), ethylenethiourea (ETU), and ethyleneurea (EU).[2]

Photolysis also contributes to the degradation of this compound in water. Aqueous photolysis studies have shown that the half-life of this compound can be less than 3 hours with complete disappearance.[2] Photodegradation products include EBIS, ETU, ethylenediamine (EDA), and EU.[2]

Table 2: Hydrolysis and Photolysis of this compound in Water

| Condition | Half-life (DT₅₀) | Degradation Products | Reference |

| Hydrolysis (pH 5-9) | < 1 day | EBIS, ETU, EU | [2] |

| Aqueous Photolysis | < 3 hours | EBIS, ETU, EDA, EU | [2] |

Mobility and Transport

This compound itself exhibits low mobility in soil. It is strongly bound by most soils and has low water solubility, which limits its potential to leach into groundwater.[1] Studies have shown that this compound residues generally do not leach below the top 5 inches of soil.[1] The soil adsorption coefficient (Koc) for this compound is estimated to be 240, suggesting moderate mobility; however, it is often considered to be immobile due to its rapid degradation and strong binding to soil particles.[3]

In contrast, its primary metabolite, ETU, is more mobile due to its higher water solubility and weaker adsorption to soil particles.[2] This presents a potential concern for groundwater contamination.